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Compound of Interest

Compound Name: Enniatin F

Cat. No.: B235513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

Enniatin F and its analogues. Enniatins are a class of cyclic hexadepsipeptides produced by

various Fusarium species, exhibiting a range of biological activities including antimicrobial,

cytotoxic, and ionophoric properties. Understanding the relationship between their chemical

structure and biological function is crucial for the development of novel therapeutic agents.

Chemical Structures
Enniatins are composed of alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-

amino acid residues. The structural diversity among enniatin analogues arises from the

variation in the N-methyl-L-amino acid residues. While data for Enniatin F is limited, the

general structure of enniatins provides a basis for understanding its potential activities. The

most studied enniatins include Enniatin A, A1, B, and B1.

Enniatin F Structure: The precise structure of Enniatin F consists of three D-Hiv residues and

three N-methyl-L-amino acid residues. While specific experimental data on Enniatin F is

scarce in the reviewed literature, its activity can be inferred from the established SAR of its

analogues.
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The biological activity of enniatins is significantly influenced by the side chains of the N-methyl-

L-amino acid residues. These modifications affect the molecule's conformation, lipophilicity, and

interaction with biological membranes.

Cytotoxic Activity
Enniatins exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is

primarily attributed to their ionophoric nature, leading to disruption of cellular ion homeostasis,

mitochondrial dysfunction, and induction of apoptosis.[1][2][3] The table below summarizes the

cytotoxic activity (IC50 values) of various enniatin analogues against different human cell lines.

Table 1: Cytotoxicity of Enniatin Analogues (IC50 in µM)

Enniatin
Analogue

Hep-G2 (Liver
Carcinoma)

MRC-5 (Lung
Fibroblast)

Caco-2
(Colorectal
Adenocarcino
ma)

HT-29 (Colon
Carcinoma)

Enniatin A
23.4 ± 5.6 (24h)

[4]

0.8 (BrdU assay)

[5]

19.5 ± 4.1 (24h)

[4]

16.8 ± 4.3 (24h)

[4]

Enniatin A1
12.3 ± 4.3 (24h)

[4]
- 9.1 ± 2.2 (24h)[4]

10.5 ± 3.1 (24h)

[4]

Enniatin B >30 (24h)[4]
3.6 (BrdU assay)

[5]
>30 (24h)[4] >30 (24h)[4]

Enniatin B1
24.3 ± 7.6 (24h)

[4]
- 10.8 (24h)[6] 16.6 (24h)[6]

Note: The specific IC50 value for Enniatin F is not available in the reviewed literature. The

activity is inferred to be within the range of other enniatins, dependent on its specific amino

acid composition.

The general trend observed is that analogues with bulkier, more lipophilic side chains on the N-

methyl-L-amino acids (like in Enniatin A and A1, which contain N-methyl-L-isoleucine and N-

methyl-L-leucine) tend to exhibit higher cytotoxicity compared to those with smaller side chains

(like in Enniatin B, containing N-methyl-L-valine).[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2017.00304/full
https://pubmed.ncbi.nlm.nih.gov/20621153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697211/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/16730043/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/16730043/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://pubmed.ncbi.nlm.nih.gov/21640785/
https://www.mdpi.com/2072-6651/15/6/383
https://www.mdpi.com/2072-6651/15/6/383
https://www.benchchem.com/product/b235513?utm_src=pdf-body
https://www.mdpi.com/2072-6651/11/9/514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Activity
Enniatins display a broad spectrum of antimicrobial activity against various bacteria and fungi.

Their mechanism of action is linked to their ability to form pores in microbial membranes,

leading to ion leakage and cell death.[7]

Table 2: Antimicrobial Activity of Enniatin Analogues (MIC in µM)

Enniatin Analogue
Staphylococcus
aureus

Bacillus subtilis Candida albicans

Enniatin A 6.25[7] 6.25[7] 12.5[7]

Enniatin A1 12.5[7] 12.5[7] 12.5[7]

Enniatin B >100[7] >100[7] >100[7]

Enniatin B1 50[7] 50[7] 50[7]

Note: Specific MIC values for Enniatin F are not readily available. Its activity profile is expected

to align with the general SAR trends.

Similar to cytotoxicity, the antimicrobial potency of enniatins appears to be positively correlated

with the lipophilicity of the amino acid side chains. Enniatin A is generally the most active, while

Enniatin B shows the weakest activity.[7]

Mechanism of Action: Ionophore-Induced Apoptosis
The primary mechanism of action for the biological activities of enniatins is their function as

ionophores. They can form complexes with cations, particularly potassium ions (K+), and

transport them across biological membranes.[1][2][3] This disrupts the cellular ion balance,

leading to a cascade of events culminating in apoptosis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.mdpi.com/2072-6651/11/9/514
https://www.benchchem.com/product/b235513?utm_src=pdf-body
https://www.mdpi.com/2072-6651/11/9/514
https://www.frontiersin.org/journals/public-health/articles/10.3389/fpubh.2017.00304/full
https://pubmed.ncbi.nlm.nih.gov/20621153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697211/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b235513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

Mitochondrion Apoptosis

Enniatin F
(or analogue)

K+ Channel K+
Forms complex

K+ Influx

Transports K+

Lipid Bilayer

K+ Efflux
Facilitates Membrane

Hyperpolarization

Mitochondrial
Membrane Potential

Collapse

Increased ROS
Production

Cytochrome C
Release

Caspase
Activation Apoptosis

Click to download full resolution via product page

Caption: Ionophore-mediated apoptotic pathway of enniatins.

The influx of K+ into the mitochondria leads to the collapse of the mitochondrial membrane

potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of

pro-apoptotic factors like cytochrome c.[2] This, in turn, activates the caspase cascade, leading

to programmed cell death.
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Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for

24 hours at 37°C in a 5% CO2 atmosphere.

Compound Treatment: Treat the cells with various concentrations of Enniatin F or its

analogues and incubate for 24, 48, or 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration

(MIC) of an antimicrobial agent.

Protocol:

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5

McFarland standard.

Serial Dilution: Perform serial two-fold dilutions of the enniatin compounds in a 96-well

microtiter plate containing an appropriate broth medium.
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Inoculation: Inoculate each well with the microbial suspension.

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C

for bacteria, 25-30°C for fungi) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Structure-Activity Relationship Summary and
Experimental Workflow
The SAR of enniatins is intrinsically linked to the physicochemical properties of the N-methyl-L-

amino acid residues.

Structure-Activity Relationship Experimental Workflow
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Caption: SAR and workflow for evaluating enniatin analogues.

In conclusion, while specific experimental data for Enniatin F is limited, the established

structure-activity relationships of its analogues provide a strong framework for predicting its

biological profile. The variation in the N-methyl-L-amino acid residues is the key determinant of

their cytotoxic and antimicrobial activities, with increased lipophilicity generally leading to

enhanced potency. Further research focusing on the synthesis and biological evaluation of

Enniatin F is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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